Cas no 83622-41-7 (Dichloromethyl pinacolboronate)

Dichloromethyl pinacolboronate structure
83622-41-7 structure
Nombre del producto:Dichloromethyl pinacolboronate
Número CAS:83622-41-7
MF:C7H13BCl2O2
Megavatios:210.893920660019
MDL:MFCD27976342
CID:668789
PubChem ID:11042041

Dichloromethyl pinacolboronate Propiedades químicas y físicas

Nombre e identificación

    • 1,3,2-Dioxaborolane, 2-(dichloromethyl)-4,4,5,5-tetramethyl-
    • 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-dichloromethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • dichloromethyl pinacol boronate
    • dichloromethylpinacolboronic ester
    • pinacol dichloromethylboronic ester
    • 1,3,2-Dioxaborolane, 2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • (Dichloromethyl)(pinacolato)borane
    • (Dichloromethyl)boronic acid pinacol ester
    • 1-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxoaborolane
    • DB-103785
    • Z1861999629
    • AKOS028108839
    • DTXSID40453031
    • EN300-6222218
    • MFCD27976342
    • CS-0061124
    • SCHEMBL3332568
    • D4615
    • 83622-41-7
    • Pinacol (dichloromethyl) boronate, >=95%
    • AS-55673
    • W17646
    • GQFQFYFLABSDDS-UHFFFAOYSA-N
    • Dichloromethyl pinacolboronate
    • MDL: MFCD27976342
    • Renchi: 1S/C7H13BCl2O2/c1-6(2)7(3,4)12-8(11-6)5(9)10/h5H,1-4H3
    • Clave inchi: GQFQFYFLABSDDS-UHFFFAOYSA-N
    • Sonrisas: ClC(B1OC(C)(C)C(C)(C)O1)Cl

Atributos calculados

  • Calidad precisa: 210.03900
  • Masa isotópica única: 210.0385652g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 166
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 18.5Ų

Propiedades experimentales

  • Denso: 1.1423
  • índice de refracción: n/D 1.4511
  • PSA: 18.46000
  • Logp: 2.84140

Dichloromethyl pinacolboronate Información de Seguridad

  • Número de transporte de mercancías peligrosas:NONH for all modes of transport

Dichloromethyl pinacolboronate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
abcr
AB513206-5 g
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 95%; .
83622-41-7 95%
5g
€1,228.00 2022-06-09
Chemenu
CM329406-1g
2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-41-7 95%+
1g
$1288 2022-08-31
TRC
D269915-500mg
Dichloromethyl pinacolboronate
83622-41-7
500mg
$ 515.00 2022-06-05
TRC
D269915-1000mg
Dichloromethyl pinacolboronate
83622-41-7
1g
$ 825.00 2022-06-05
abcr
AB513206-250 mg
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 95%; .
83622-41-7 95%
250MG
€202.40 2022-06-09
Enamine
EN300-6222218-5.0g
2-(dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-41-7 95%
5.0g
$1157.0 2023-07-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D4615-1G
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-41-7 >98.0%(GC)
1g
¥990.00 2024-04-15
1PlusChem
1P004U9I-10g
1,3,2-Dioxaborolane, 2-(dichloromethyl)-4,4,5,5-tetramethyl-
83622-41-7 97%
10g
$523.00 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131764-5g
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-41-7 97%
5g
¥3330.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1131764-10g
2-(Dichloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
83622-41-7 97%
10g
¥5200.00 2024-07-28

Dichloromethyl pinacolboronate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  18 h, rt
Referencia
Diastereoselective Borocyclopropanation of Allylic Ethers Using a Boromethylzinc Carbenoid
Benoit, Guillaume; et al, Journal of the American Chemical Society, 2017, 139(4), 1364-1367

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -100 °C; 40 min, -100 °C
1.2 40 min, -100 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  -100 °C; 1 h, rt
2.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  18 h, rt
Referencia
Diastereoselective Borocyclopropanation of Allylic Ethers Using a Boromethylzinc Carbenoid
Benoit, Guillaume; et al, Journal of the American Chemical Society, 2017, 139(4), 1364-1367

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -100 °C; 30 min, -100 °C
1.2 Reagents: Trimethyl borate ;  30 min, -100 °C
1.3 Reagents: Water
1.4 Solvents: Benzene ;  4 h, reflux
Referencia
Efficient Total Synthesis of Bongkrekic Acid and Apoptosis Inhibitory Activity of Its Analogues
Matsumoto, Kenji; et al, Chemistry - A European Journal, 2015, 21(32), 11590-11602

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -100 °C; 40 min, -100 °C
1.2 Reagents: Trimethyl borate ;  40 min, -100 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  cooled; 1 h, rt
2.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  16 h, rt
Referencia
Borocyclopropanation of Styrenes Mediated by UV-light Under Continuous Flow Conditions
Sayes, Morgane; et al, Angewandte Chemie, 2018, 57(41), 13514-13518

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  40 min, -100 °C; 30 min, -100 °C
1.2 Reagents: Trimethyl borate ;  30 min, -100 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Solvents: Benzene ;  rt; 48 h, reflux
Referencia
Catalytic Asymmetric Total Syntheses of Quinine and Quinidine
Raheem, Izzat T.; et al, Journal of the American Chemical Society, 2004, 126(3), 706-707

Synthetic Routes 6

Condiciones de reacción
Referencia
Preparation of halomethaneboronates
Wuts, Peter G. M.; et al, Journal of Organometallic Chemistry, 1982, 234(2), 137-41

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  45 min, -100 °C; 30 min, -100 °C
1.2 Reagents: Trimethyl borate ;  30 min, -100 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  -100 °C → rt
1.4 Solvents: Toluene ;  72 h, reflux
Referencia
Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms)
de Gaetano, Monica; et al, Journal of Medicinal Chemistry, 2021, 64(13), 9193-9216

Synthetic Routes 8

Condiciones de reacción
1.1 -
2.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Chloroform ;  12 h, rt
Referencia
Chiral Phosphoric Acid Dual-Function Catalysis: Asymmetric Allylation with α-Vinyl Allylboron Reagents
Gao, Shang; et al, Angewandte Chemie, 2020, 59(26), 10540-10548

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  45 min, -100 °C; 30 min, -100 °C
1.2 Reagents: Trimethyl borate ;  30 min, -100 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
2.1 Solvents: Benzene ;  48 h, reflux
Referencia
Discovery of LOU064 (Remibrutinib), a Potent and Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase
Angst, Daniela ; et al, Journal of Medicinal Chemistry, 2020, 63(10), 5102-5118

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Sulfuric acid magnesium salt (1:1) Solvents: Dichloromethane ;  16 h, rt
Referencia
Borocyclopropanation of Styrenes Mediated by UV-light Under Continuous Flow Conditions
Sayes, Morgane; et al, Angewandte Chemie, 2018, 57(41), 13514-13518

Dichloromethyl pinacolboronate Raw materials

Dichloromethyl pinacolboronate Preparation Products

Dichloromethyl pinacolboronate Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:83622-41-7)Dichloromethyl pinacolboronate
A902221
Pureza:99%/99%/99%
Cantidad:5g/10g/25g
Precio ($):389.0/634.0/989.0